N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic small molecule characterized by a benzothiazole core linked to a phenyl ring at the 3-position, with a 4-fluorobenzenesulfonyl-substituted acetamide group.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S2/c22-15-8-10-17(11-9-15)29(26,27)13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUFGCLNCJPAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole-2-carboxylic acid. This intermediate is then coupled with 3-(1,3-benzothiazol-2-yl)phenylamine and 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and automated systems to ensure consistency and efficiency. The use of continuous flow chemistry and green chemistry principles can also be employed to minimize waste and improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related benzothiazole-acetamide derivatives.
Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives
Key Observations:
In contrast, the 4-chlorophenyl analog (C₂₁H₁₅ClN₂OS) may exhibit similar electronic profiles but with increased hydrophobicity. Piperazine Derivatives: The methylpiperazine-substituted BZ-IV (C₁₄H₁₆N₄OS) demonstrates improved solubility and basicity, which may enhance bioavailability compared to the target compound. Fluorinated Analogs: Compound 13 (C₁₇H₁₀F₆N₂OS) highlights the impact of trifluoromethyl groups on lipophilicity and metabolic stability, albeit with lower synthetic yield (19%).
Synthetic Accessibility: Microwave-assisted synthesis (e.g., Compound 13 ) offers rapid access to fluorinated analogs but with moderate yields.
Biological Activity Trends: Piperazine and morpholino substituents (e.g., BZ-IV and compounds in ) are associated with CNS activity (anticonvulsant/analgesic). Hydroxyphenyl and trioxo-benzothiazole motifs ( ) enhance hydrogen-bonding interactions, critical for analgesic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
